Dimethyl-piperidin-2-ylmethyl-amine hydrochloride
Description
Contextualization of the Piperidine (B6355638) Alkaloid Class in Chemical Research
Piperidine is a six-membered heterocyclic amine that forms the structural core of a vast array of natural products and synthetic compounds. wikipedia.orgnih.gov This structural motif is present in numerous natural alkaloids, which are nitrogen-containing organic compounds produced by a variety of organisms. wikipedia.org The name "piperidine" itself is derived from Piper, the Latin name for pepper, as the compound was first isolated from piperine, the chemical responsible for the pungency of black pepper. wikipedia.org
Piperidine alkaloids are found across various plant families and have been isolated from insects, amphibians, and marine animals. bath.ac.uk In nature, they serve diverse functions, from acting as defense mechanisms to pheromones. bath.ac.uk The piperidine ring is a key feature in many pharmacologically active molecules, contributing to their biological effects. ijnrd.org The versatility of the piperidine scaffold has made it a subject of significant interest in medicinal chemistry and drug discovery. ijnrd.orgnih.gov Researchers have extensively explored the synthesis and modification of piperidine derivatives to develop new therapeutic agents. nih.govencyclopedia.pub
The broad range of therapeutic applications for piperidine-containing compounds has encouraged researchers to incorporate this nucleus into diverse pharmacophores to create new molecular profiles. nih.govresearchgate.net The biological activities of piperidine metabolites have been examined, though often on a limited scale, with many findings being preliminary. nih.govresearchgate.net
Historical Overview of Research Pertaining to Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
While specific historical research focused solely on this compound is not extensively documented in publicly available literature, the compound belongs to the well-established class of 2-(aminomethyl)piperidine (B33004) derivatives. Research into piperidine itself dates back to 1850 when it was first reported by the Scottish chemist Thomas Anderson. wikipedia.org
The synthesis of various piperidine derivatives has been a continuous area of study. The development of methods for creating substituted piperidines, such as those with an aminomethyl group at the 2-position, has been driven by the quest for new pharmaceuticals and research tools. chemimpex.com 2-(Aminomethyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its utility as a versatile building block allows for the creation of complex molecules in both academic and industrial research settings. chemimpex.com
The hydrochloride salt form of such amine-containing compounds is common in chemical and pharmaceutical research as it generally enhances stability and solubility in aqueous media. Therefore, the study of this compound would fall within the broader historical context of synthesizing and characterizing piperidine derivatives for potential applications.
Academic Significance and Research Gaps Related to this compound
The academic significance of this compound lies in its potential as a scaffold for the development of novel chemical entities. The piperidine nucleus is a privileged structure in medicinal chemistry, and its substitution patterns greatly influence its biological activity. nih.govresearchgate.net The presence of a dimethylaminomethyl group at the 2-position introduces specific stereochemical and electronic features that can be explored for interactions with biological targets.
Detailed Research Findings:
Research on related 2-substituted piperidine alkaloids has shown that these compounds can serve as precursors for a variety of bioactive molecules. For instance, synthetic studies have utilized 2-substituted piperidines to create compounds with potential applications as anti-Alzheimer's agents. The core structure is of significant synthetic interest due to its presence in various natural products with memory-enhancing properties. nih.gov
The development of synthetic methodologies for creating enantiomerically pure 2-(aminomethyl)piperidine derivatives is an active area of research, as the stereochemistry of such compounds is often crucial for their biological activity. researchgate.net
Data on Related Piperidine Derivatives:
| Compound Class | Synthetic Utility | Potential Applications |
| 2-Substituted Piperidines | Chiral building blocks | Neurological disorder treatments, anti-cancer agents chemimpex.comnih.gov |
| Piperidine Alkaloids | Scaffolds for medicinal chemistry | Broad therapeutic areas nih.govresearchgate.net |
Research Gaps:
Future research could focus on:
The synthesis and characterization of enantiomerically pure forms of this compound.
Exploration of its potential as a ligand in catalysis and materials science. chemimpex.com
Systematic investigation of its pharmacological profile to identify potential therapeutic applications.
The study of this compound could contribute to a deeper understanding of the structure-activity relationships of 2-substituted piperidine derivatives and potentially lead to the discovery of new chemical probes or drug candidates.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)7-8-5-3-4-6-9-8;/h8-9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXTWWRCMHMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357352-64-7 | |
| Record name | 2-Piperidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357352-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Strategies and Methodologies for Dimethyl Piperidin 2 Ylmethyl Amine Hydrochloride
Retrosynthetic Analysis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For Dimethyl-piperidin-2-ylmethyl-amine, the analysis reveals several potential synthetic pathways.
The primary disconnection is at the C-N bond of the dimethylamino group. This suggests a precursor such as a 2-(halomethyl)piperidine or piperidine-2-methanol, which can then undergo nucleophilic substitution with dimethylamine (B145610).
A second key disconnection breaks the C-C bond between the piperidine (B6355638) ring and the exocyclic aminomethyl group. This points towards a synthesis involving the introduction of a one-carbon unit with an attached dimethylamino group, characteristic of a Mannich-type reaction or alkylation with a suitable electrophile.
Finally, the piperidine ring itself can be disconnected. This suggests a cyclization strategy from a linear precursor, such as a 1,5-amino alcohol or a related bifunctional molecule. Another powerful approach is the reduction of a corresponding pyridine (B92270) derivative, such as a substituted 2-picoline.
These disconnections lead to the identification of several key precursors:
Piperidine-2-carboxylic acid
Piperidine-2-methanol
2-Methylpiperidine (B94953) (α-Pipecoline)
2-Picoline
Lysine derivatives researchgate.net
Classical Synthetic Routes for this compound
Classical synthetic routes often involve multi-step sequences starting from readily available precursors. These methods are well-established and provide reliable access to the target compound.
One of the most straightforward classical syntheses begins with piperidine-2-carboxylic acid. The synthesis proceeds through the following sequence:
Amide Formation: Piperidine-2-carboxylic acid is reacted with dimethylamine in the presence of a coupling agent to form the corresponding amide, N,N-dimethylpiperidine-2-carboxamide.
Reduction: The amide is then reduced to the target tertiary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. chemicalbook.com
Salt Formation: The resulting free base, Dimethyl-piperidin-2-ylmethyl-amine, is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired hydrochloride salt.
An alternative multi-step approach starts from 2-methylpiperidine:
Halogenation: The methyl group of 2-methylpiperidine is halogenated, typically using a free-radical halogenating agent like N-bromosuccinimide (NBS), to yield 2-(bromomethyl)piperidine (B7897292). This step requires careful control to avoid multiple halogenations or reactions on the piperidine ring nitrogen.
Nucleophilic Substitution: The resulting 2-(bromomethyl)piperidine is then treated with an excess of dimethylamine. The dimethylamine acts as a nucleophile, displacing the bromide to form the target amine.
Salt Formation: The final step is the conversion to the hydrochloride salt as described previously.
The table below summarizes these classical multi-step approaches.
| Starting Material | Key Intermediates | Key Reactions |
| Piperidine-2-carboxylic acid | N,N-dimethylpiperidine-2-carboxamide | Amide coupling, Amide reduction |
| 2-Methylpiperidine | 2-(Bromomethyl)piperidine | Radical halogenation, Nucleophilic substitution |
The selection of precursors is a critical aspect of synthetic planning. The availability, cost, and reactivity of the starting materials dictate the feasibility of a synthetic route.
Piperidine-2-carboxylic acid: This is a common and versatile precursor. Both enantiomers are available, allowing for the synthesis of chiral target molecules. Its utilization involves the functional group transformation of the carboxylic acid to the desired dimethylaminomethyl group. prepchem.comresearchgate.net
2-Methylpiperidine (α-Pipecoline): As a readily available bulk chemical, 2-methylpiperidine is an economically attractive starting material. chemicalbook.com Its use hinges on the selective functionalization of the methyl group.
2-Picoline: This pyridine derivative can be catalytically hydrogenated to 2-methylpiperidine. This adds a step to the synthesis but can be advantageous depending on the relative cost and availability of 2-picoline versus 2-methylpiperidine.
Lysine: This amino acid can serve as a chiral precursor for enantiomerically pure 2-(aminomethyl)piperidine (B33004) derivatives through multi-step transformations involving cyclization. researchgate.net
Modern Synthetic Advancements for this compound
Modern synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. This includes the use of catalytic methods and the application of green chemistry principles to reduce the environmental impact of chemical syntheses.
Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher yields, and greater selectivity.
Hydrogenation of Pyridine Precursors: A highly efficient route to the piperidine core involves the catalytic hydrogenation of a suitably substituted pyridine. For instance, a pyridine derivative with a pre-installed dimethylaminomethyl side chain at the 2-position can be reduced to the corresponding piperidine. Various catalysts are effective for this transformation, including platinum, palladium, rhodium, and nickel-based catalysts. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.
Reductive Amination: An alternative catalytic approach is the reductive amination of piperidine-2-carbaldehyde (B177073) with dimethylamine. This reaction is typically catalyzed by a metal catalyst (e.g., Pd/C, PtO₂) under a hydrogen atmosphere or by using a hydride reducing agent such as sodium triacetoxyborohydride.
C-H Activation: Emerging strategies involve the direct functionalization of C-H bonds. While not yet a standard method for this specific molecule, palladium-catalyzed C(sp³)-H activation could potentially be used to directly couple a dimethylamino-containing fragment to the 2-position of a protected piperidine. mdpi.com
The table below provides a comparison of different catalytic approaches.
| Catalytic Method | Precursor | Catalyst Examples | Advantages |
| Pyridine Hydrogenation | 2-(Dimethylaminomethyl)pyridine | PtO₂, Rh/C, Pd/C, Raney Ni | High atom economy, direct route to piperidine core |
| Reductive Amination | Piperidine-2-carbaldehyde, Dimethylamine | Pd/C + H₂, NaBH(OAc)₃ | Milder conditions than amide reduction |
| C-H Activation | N-protected piperidine | Palladium complexes | Potentially shorter synthesis, high step economy |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govunibo.it
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenations and reductive aminations are generally more atom-economical than multi-step classical routes that involve protecting groups and stoichiometric reagents.
Use of Greener Solvents: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives. For example, the catalytic hydrogenation of pyridine precursors can sometimes be carried out in water or ethanol, reducing the reliance on volatile organic compounds. nih.gov
Bio-renewable Feedstocks: A cutting-edge green approach involves the synthesis of piperidine derivatives from biomass. For instance, 2-aminomethylpiperidine has been synthesized from the bio-renewable compound 2,5-bis(aminomethyl)furan. rsc.org This precursor can be catalytically hydrogenated and cyclized to form the desired piperidine ring. Subsequent N-methylation would yield the target structure, representing a significant step towards a sustainable synthesis. This approach drastically reduces the reliance on fossil fuel-based starting materials.
Energy Efficiency: The use of catalysis can lead to lower reaction temperatures and pressures, thereby reducing energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Optimization of Synthetic Yield and Selectivity for this compound
Process Chemistry Considerations
Scaling up the synthesis of this compound from a laboratory setting to industrial production introduces several process chemistry considerations aimed at ensuring safety, cost-effectiveness, and reproducibility.
Reaction Conditions: For large-scale synthesis, catalytic hydrogenation is often preferred over stoichiometric metal hydride reagents due to lower cost, easier product work-up, and reduced waste streams. chim.it However, this requires specialized high-pressure reactor systems and careful management of flammable hydrogen gas. The choice of solvent is critical; it must not only facilitate the reaction but also allow for easy product isolation. google.com For instance, a solvent from which the product can be directly crystallized is often ideal.
Temperature and Exotherm Control: Reductive amination and hydrogenation reactions can be exothermic. On a large scale, efficient heat dissipation is essential to prevent runaway reactions and the formation of side products, thus ensuring both safety and product purity. vapourtec.com
Work-up and Isolation: The initial work-up typically involves quenching the reaction, followed by extraction to separate the amine free base from the reaction mixture. The choice of extraction solvent and pH adjustment are optimized to maximize the recovery of the free base. The crude free base is often isolated as an oil or solid before undergoing final purification. researchgate.net
Purification Techniques in Synthetic Development
The final purity of this compound is critical, particularly for pharmaceutical applications. A multi-step purification strategy is typically employed.
Hydrochloride Salt Formation: A key step in the purification of many amine compounds is their conversion to a salt. youtube.com Reacting the crude amine free base with hydrochloric acid allows for the formation of the hydrochloride salt, which is typically a crystalline solid. chemicalbook.comgoogle.com This process is highly effective at removing non-basic impurities that remain in the solution (mother liquor). The choice of solvent for salt formation is crucial; solvents like isopropanol, ethanol, or dioxane are commonly used, often with the HCl added as a solution in that solvent or as a gas. whiterose.ac.uknih.gov
Crystallization: Once the hydrochloride salt is formed, it is further purified by recrystallization. acs.org This involves dissolving the salt in a suitable hot solvent and allowing it to cool, whereupon the pure crystals form, leaving impurities behind in the solvent. The polarity of the solvent system can affect the crystalline form (polymorph) of the salt, which can have different physical properties. google.com Sometimes an anti-solvent is added to induce crystallization. google.com
Chiral Purification: Since the 2-position of the piperidine ring is a stereocenter, the synthesis may result in a mixture of enantiomers. If a single enantiomer is required, a chiral purification step is necessary. This can be achieved by resolving the free base through the formation of diastereomeric salts with a chiral acid, followed by separation through crystallization. whiterose.ac.uk Alternatively, preparative chiral chromatography (such as HPLC or SFC) can be used to separate the enantiomers, although this is often more expensive for large-scale production. nih.govacs.org
The following table compares common purification techniques that could be applied in the synthesis of a chiral amine hydrochloride.
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization of HCl Salt | Differential solubility of the salt and impurities in a solvent system. | 98.0 - 99.5% | Cost-effective, scalable, removes non-basic impurities. acs.org | May not remove structurally similar impurities or diastereomers. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | >99.0% | Effective for removing closely related impurities. | Requires large solvent volumes, can be costly for large scale. |
| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | >99.0% e.e. | Established method for chiral separation on a large scale. whiterose.ac.uk | Requires a suitable chiral acid, involves extra synthetic steps. |
| Preparative Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | >99.5% e.e. | High-resolution separation for achieving very high enantiopurity. | High cost, limited throughput for industrial scale. nih.gov |
Structure Activity Relationship Sar Studies of Dimethyl Piperidin 2 Ylmethyl Amine Hydrochloride and Its Analogs
Rational Design of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride Derivatives
The rational design of derivatives of this compound is predicated on systematically modifying its core structure to explore and optimize potential biological interactions. The parent compound features a piperidine (B6355638) ring substituted at the 2-position with a methylamine (B109427) group, which is further N,N-dimethylated. This structure presents several opportunities for modification to probe the chemical space and enhance theoretical efficacy.
Key strategies for the rational design of analogs include:
Modification of the Piperidine Ring: Alterations to the piperidine ring, such as the introduction of substituents or conformational constraints, can significantly impact binding affinity and selectivity for biological targets. nih.gov
Variation of the Amine Substituent: The dimethylamino group can be varied to include other alkyl groups, cyclic amines, or moieties capable of hydrogen bonding to investigate the steric and electronic requirements of the binding pocket.
Stereochemical Exploration: The chiral center at the 2-position of the piperidine ring allows for the synthesis and evaluation of different stereoisomers, which may exhibit distinct pharmacological profiles.
The design process often employs computational tools to predict the binding modes and affinities of designed analogs, guiding the synthetic efforts towards compounds with a higher probability of desired activity. researchgate.net
Influence of Substituent Effects on Theoretical Activity Profiles
The theoretical activity of this compound analogs is highly dependent on the nature and position of various substituents.
The nitrogen atom of the piperidine ring is a critical feature for the biological activity of many piperidine-containing compounds. nih.gov N-substitution can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds. For instance, the introduction of a benzyl (B1604629) group on the piperidine nitrogen has been shown to be a key feature in some potent acetylcholinesterase inhibitors. nih.gov
The following table illustrates the hypothetical impact of different N-substituents on the theoretical activity profile of this compound analogs.
| N-Substituent on Piperidine Ring | Predicted Change in Lipophilicity | Potential Impact on Theoretical Activity |
| -H | Decreased | May alter binding mode or reduce affinity if a hydrophobic interaction is important. Could increase aqueous solubility. |
| -CH₃ | Slightly Increased | Minimal steric hindrance, may slightly enhance hydrophobic interactions. |
| -CH₂Ph (Benzyl) | Significantly Increased | Can introduce aromatic interactions (π-π stacking) with the target, potentially increasing affinity. This is a common substitution in CNS-active piperidines. nih.gov |
| -C(O)CH₃ (Acetyl) | Decreased | The introduction of an amide group can act as a hydrogen bond acceptor and may alter the conformational preferences of the piperidine ring. It also reduces the basicity of the piperidine nitrogen. |
This table is based on general principles of medicinal chemistry and SAR of related piperidine compounds.
The dimethylamino group and the methyl group at the 2-position of the piperidine ring are expected to play significant roles in the molecule's interaction with a biological target. The basicity of the dimethylamino group makes it a likely candidate for forming ionic interactions or hydrogen bonds with acidic residues in a binding site.
The steric bulk of the substituents on the exocyclic amine can also be a determining factor for binding affinity. The table below outlines the potential effects of modifying the amine and methyl groups.
| Modification | Potential Impact on Theoretical Activity |
| Amine Moiety | |
| Replacement of -N(CH₃)₂ with -NHCH₃ | May allow for hydrogen bond donation, potentially altering the binding mode. |
| Replacement of -N(CH₃)₂ with -NH₂ | Increases the potential for hydrogen bond donation. |
| Introduction of larger N-alkyl groups (e.g., -N(Et)₂) | Increased steric bulk may lead to reduced affinity if the binding pocket is constrained. However, it could also enhance van der Waals interactions if the pocket is accommodating. |
| Methyl Moiety at C2 | |
| Removal of the methyl group | Would eliminate a chiral center and could reduce steric hindrance, potentially allowing for a different binding orientation. |
| Replacement with a larger alkyl group (e.g., ethyl) | Increases steric bulk, which could either be beneficial or detrimental to binding depending on the topology of the binding site. |
This table is based on general principles of medicinal chemistry and SAR of related piperidine compounds.
Conformational Analysis and Its Implications for Potential Interactions
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents at the 2-position can exist in either an axial or equatorial orientation, and the preferred conformation will influence the spatial relationship between the piperidine ring and the dimethylaminomethyl side chain.
The conformational preference of substituted piperidines can have a profound effect on their binding to biological targets. nih.gov For instance, an axial orientation of a substituent may be required for optimal interaction with a specific pocket in a receptor, while an equatorial orientation might be favored for another. Molecular modeling studies are often employed to predict the low-energy conformations of such molecules and to understand how these conformations might interact with a target binding site.
Pharmacophore Modeling Based on this compound Scaffold
A pharmacophore model for the this compound scaffold would identify the key chemical features responsible for its theoretical biological activity. Based on its structure, a hypothetical pharmacophore model would likely include:
A Cationic/Basic Center: The protonated amine group(s) are crucial for electrostatic interactions.
Hydrophobic Features: The piperidine ring and the methyl groups contribute to the molecule's hydrophobicity and can engage in van der Waals interactions.
Hydrogen Bond Acceptors/Donors: The nitrogen atoms can act as hydrogen bond acceptors.
The spatial arrangement of these features is critical. The distance and angles between the cationic center, hydrophobic regions, and potential hydrogen-bonding groups would define the pharmacophore. This model can then be used to virtually screen for other compounds with a similar arrangement of features, potentially leading to the discovery of new molecules with similar theoretical activity profiles. nih.gov
Mechanistic Investigations of Dimethyl Piperidin 2 Ylmethyl Amine Hydrochloride in Pre Clinical Models
Receptor Binding Profiling and Ligand-Target Interactions (In Vitro Studies)
There is no specific receptor binding data available for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride in the public domain.
However, the piperidine (B6355638) ring is a common structural motif in many biologically active compounds, and its derivatives are known to interact with a wide range of receptors. For instance, studies on other piperidine-containing molecules show that the protonated nitrogen atom within the piperidine ring can form crucial ionic interactions and salt bridges with acidic residues, such as aspartate (Asp), in receptor binding pockets. nih.gov In the context of histamine (B1213489) H3 receptors (H3R), for example, this interaction with an aspartate residue (Asp114) is a key anchoring point for ligands. nih.govacs.org Furthermore, substituents on the piperidine ring can engage in other types of interactions, such as π–π stacking and cation–π interactions with aromatic amino acid residues like tyrosine (Tyr) and phenylalanine (Phe). nih.gov
A hypothetical binding profile for this compound would require experimental screening against a panel of receptors to determine its affinity and selectivity.
Table 1: Hypothetical Target Classes for Piperidine Derivatives This table is illustrative and not based on data for the specified compound.
| Receptor Family | Potential Interaction Site | Type of Interaction |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Transmembrane Aspartate Residue | Ionic Bond |
| Ligand-Gated Ion Channels | Aromatic Residues in Binding Pocket | Cation-π Interaction |
Enzyme Inhibition and Modulation Studies (In Vitro Assays)
No enzyme inhibition or modulation data for this compound has been published.
Structurally related compounds containing piperidine moieties have been investigated as enzyme inhibitors. For example, certain piperidine derivatives have been designed to target cholinesterases (AChE and BuChE) and have shown inhibitory activity. nih.gov The binding mechanism often involves the piperidine nitrogen interacting with the catalytic site of the enzyme. The pyridine (B92270) ring in some related structures has been shown to enhance binding to enzymatic targets like phosphodiesterases (PDEs) through hydrogen bonding with catalytic residues. evitachem.com To ascertain any enzymatic activity of this compound, in vitro assays against a panel of enzymes, such as kinases, proteases, and metabolic enzymes like Cytochrome P450s, would be necessary. acs.org
Cellular Pathway Perturbation Analyses
There are no available studies detailing the effects of this compound on cellular pathways.
Analysis of cellular pathway perturbations typically follows the identification of a specific molecular target (e.g., a receptor or enzyme). Should the compound be found to interact with a target, subsequent studies would investigate downstream effects. For example, if a piperidine derivative were to act as an agonist at a GPCR, studies might explore its impact on cyclic adenosine (B11128) monophosphate (cAMP) levels or calcium mobilization. acs.org Techniques such as gene expression profiling or phosphoproteomics would be required to understand how it might perturb cellular signaling networks.
Neurochemical and Neurobiological Impact (Excluding Clinical Studies)
Specific pre-clinical neurochemical or neurobiological studies on this compound are absent from scientific literature.
The piperidine scaffold is present in many centrally active agents. Depending on their specific structure, piperidine derivatives can modulate neurotransmitter systems by interacting with their receptors or transporters. nih.gov For example, antagonists of the histamine H3 receptor, which often feature a piperidine core, are known to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in pre-clinical models. nih.gov This modulation of neurotransmitter systems can influence alertness, attention, and cognition. nih.gov Any potential neurobiological impact of this compound would be contingent on its ability to cross the blood-brain barrier and engage with central nervous system targets.
Exploration of Intracellular Signaling Cascades
No data exists on the effects of this compound on intracellular signaling cascades.
Investigation into intracellular signaling would be a secondary step after identifying a primary molecular target. For example, if the compound were found to be a kinase inhibitor, research would focus on its effect on phosphorylation cascades within the cell. uni-leipzig.de Similarly, if it were an agonist for a specific GPCR, studies might examine its influence on pathways like the JAK-STAT signaling pathway. evitachem.com Without initial binding data, it is not possible to predict which signaling cascades, if any, might be affected.
Neurotransmitter System Interactions (Pre-clinical Focus)
There is a lack of pre-clinical research on the interaction of this compound with neurotransmitter systems.
Piperidine-containing compounds are known to act on various neurotransmitter systems. Histamine H3 receptor antagonists, for example, function as heteroreceptors that can modulate cholinergic, dopaminergic, noradrenergic, and serotoninergic systems. nih.gov Pre-clinical evaluation of a novel compound's effect on neurotransmitter systems often involves techniques like in vivo microdialysis to measure changes in neurotransmitter levels in specific brain regions following administration of the compound. nih.gov Such studies would be required to determine if this compound has any effect on neurotransmission.
Analytical Chemistry Methodologies for Research on Dimethyl Piperidin 2 Ylmethyl Amine Hydrochloride
Chromatographic Techniques for Separation and Quantification (HPLC, GC, TLC)
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a polar, basic compound like Dimethyl-piperidin-2-ylmethyl-amine hydrochloride, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are all applicable, each with specific considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. Due to the basic nature of the amine groups, peak tailing can be an issue on standard silica-based columns. This is often mitigated by using a low-pH mobile phase to ensure the analyte is in its protonated, more polar form, or by using end-capped columns designed for amine analysis. A method for a related compound, Piperidine-1-propylamine, uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and a phosphoric acid buffer. sielc.com
Table 1: Illustrative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (MeCN) |
| Gradient | Isocratic or Gradient (e.g., 5% to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm (due to lack of strong chromophore) orEvaporative Light Scattering Detector (ELSD) orCharged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. The free-base form of Dimethyl-piperidin-2-ylmethyl-amine is sufficiently volatile for GC analysis. The hydrochloride salt itself is not suitable for direct injection and would require either conversion to the free base or derivatization. Analysis is typically performed on a polar capillary column designed for amines to ensure good peak shape. Flame Ionization Detection (FID) provides universal quantification, while Mass Spectrometry (MS) allows for definitive identification.
Table 2: Typical GC-FID/MS Method Parameters
| Parameter | Condition |
| Column | Capillary Column (e.g., CP-Volamine, DB-5) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1-2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 25°C/min |
| Detector | FID at 280°C or Mass Spectrometer (MS) |
| Injection Mode | Split (e.g., 50:1) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol) after conversion to free base |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for qualitative analysis, such as reaction monitoring or purity checks. nist.gov For this compound, silica (B1680970) gel plates are used as the stationary phase. A mobile phase containing a mixture of a nonpolar solvent, a polar solvent, and a small amount of a base (e.g., triethylamine) is often necessary to prevent streaking of the basic amine spot. Visualization can be achieved using UV light if the compound has some absorbance or by staining with a suitable reagent.
Spectroscopic Characterization Methods (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Piperidine (B6355638) Ring CH₂ | 1.5 - 1.9 (multiple signals) | 22 - 30 |
| Piperidine Ring CH-N | ~3.0 - 3.4 | ~55 - 60 |
| CH₂ Bridge | ~2.8 - 3.2 | ~60 - 65 |
| N(CH₃)₂ | ~2.5 - 2.8 (singlet, 6H) | ~45 |
| NH (Piperidine) | Broad signal, variable | N/A |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would show characteristic absorption bands corresponding to its aliphatic amine structure.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3000 - 2700 | N-H Stretch | Broad absorption characteristic of a secondary amine salt (R₂NH₂⁺). |
| 2950 - 2850 | C-H Stretch | Strong, sharp peaks for aliphatic C-H bonds. |
| ~1600 | N-H Bend | Bending vibration for the secondary amine salt. |
| 1470 - 1430 | C-H Bend | Scissoring and bending vibrations for CH₂ groups. |
| 1250 - 1020 | C-N Stretch | Characteristic stretching for aliphatic amines. |
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structure. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺. The molecular formula of the free base is C₈H₁₈N₂, giving a molecular weight of 142.25 g/mol . Therefore, the primary ion observed would be at an m/z (mass-to-charge ratio) of approximately 143.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. rsc.org
Electrochemical Detection Methods
Electrochemical detectors (ECD) can be coupled with HPLC to provide a sensitive and selective method for compounds that can be oxidized or reduced. Amines are electroactive and can be detected via oxidative ECD. The detector measures the current generated when the analyte passes over an electrode held at a specific potential. While less common than UV or MS detection for this type of compound, HPLC-ECD could be developed as a highly sensitive quantification method, particularly for trace-level analysis in complex matrices where other detectors may lack sufficient sensitivity or selectivity.
Development of Bioanalytical Methods for Pre-clinical Samples (Excluding Human Biomonitoring)
For pre-clinical research, such as pharmacokinetic studies in animal models, it is essential to develop robust methods to quantify the compound in biological matrices like plasma or tissue homogenates. globalresearchonline.net Such methods must be highly sensitive and selective to measure low concentrations of the analyte in the presence of endogenous interferences.
The standard approach involves sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). rrpharmacology.ru
Sample Preparation : The goal is to isolate the analyte from matrix components like proteins. Common techniques include:
Protein Precipitation (PPT) : A simple method where an organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.
Liquid-Liquid Extraction (LLE) : The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE) : Provides the cleanest samples by selectively retaining the analyte on a solid sorbent while interferences are washed away.
LC-MS/MS Analysis : This is the technique of choice for bioanalysis due to its superior sensitivity and specificity. A specific precursor ion (e.g., m/z 143.2) is selected and fragmented, and one or more specific product ions are monitored for quantification.
Table 5: Hypothetical LC-MS/MS Parameters for Pre-clinical Plasma Analysis
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (Mixed-mode cation exchange) |
| LC Column | UPLC C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (Q1): 143.2 → Product Ion (Q3): [Hypothetical fragment] |
| Internal Standard | A structurally similar molecule, often a stable isotope-labeled version |
Validation of Analytical Procedures for Research Applications
Validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.org For research applications, validation ensures that the data generated are reliable. The extent of validation can be phase-appropriate, but key parameters are typically evaluated based on guidelines from organizations like the International Council for Harmonisation (ICH). ich.orgeuropa.eubiotech-spain.com
Table 6: Key Validation Parameters for a Quantitative Research Method
| Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of test results to the true value. | Recovery within 85-115% of the true value. |
| Precision | The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels). | Relative Standard Deviation (%RSD) ≤ 15% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | Defined by the linearity and accuracy studies. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Computational and Theoretical Studies of Dimethyl Piperidin 2 Ylmethyl Amine Hydrochloride
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand (like a piperidine (B6355638) derivative) within the active site of a target protein. This method is instrumental in understanding the basis of molecular recognition and for virtual screening of compound libraries.
Studies on various piperidine derivatives have successfully employed molecular docking to elucidate their interactions with a range of protein targets. For instance, docking studies have been used to understand the binding of piperidine-linked aminopyrimidine derivatives to the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. kuleuven.be These simulations revealed key hydrogen bonds and hydrophobic interactions responsible for the inhibitor's potency. kuleuven.be Similarly, docking has been applied to piperazine (B1678402) sulfonamide analogs to understand their binding interactions with α-amylase, an enzyme relevant in diabetes. nih.gov In another study, piperidine derivatives were docked into the active site of cyclooxygenases (COX-1 and COX-2) to predict their binding modes and support the design of new anti-inflammatory agents. mdpi.com
The general process involves preparing the 3D structures of both the ligand and the protein, performing the docking calculations using specialized software, and then analyzing the resulting poses based on scoring functions and visual inspection of the interactions. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the binding pocket.
| Piperidine Derivative Class | Protein Target | Key Findings/Interactions | Software/Method |
|---|---|---|---|
| Piperidine-linked amino-triazines | HIV-1 Reverse Transcriptase | Hydrogen bonds with K101 and E138; π-π stacking with Y181, Y188, F227, W229. kuleuven.be | Surflex-Dock (SYBYL-X) kuleuven.be |
| Piperazine/Piperidine-based compounds | Sigma-1 Receptor (S1R) | Analysis of binding modes to guide structure-based optimization. rsc.orgnih.gov | Maestro (Schrödinger) nih.gov |
| Piperidine-derived compounds | HDM2 | Identification of key interactions for inhibiting the p53-HDM2 interaction. researchgate.net | Not specified |
| Piperazine Sulfonamide analogs | α-Amylase | Understanding structure-activity relationships through binding interactions. nih.gov | Not specified |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to study the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for providing insights into properties that govern molecular interactions and chemical reactions. For piperidine derivatives, these calculations can determine optimized geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding their chemical behavior. ekb.egderpharmachemica.com
Research on piperidine compounds has utilized quantum chemistry to establish their thermodynamic stability and reactivity. chemjournal.kz Calculations of charge characteristics have shown that piperidine derivatives can possess specific nucleophilic reaction centers. chemjournal.kz The analysis of the HOMO-LUMO energy gap is a direct indicator of chemical stability. ekb.egchemjournal.kz Furthermore, the molecular electrostatic potential (MEP) map can be calculated to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets. derpharmachemica.com These computational approaches help in understanding the intrinsic electronic properties of the piperidine scaffold, which can then be correlated with its biological activity.
| Method | Calculated Properties | Insights Gained | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | Optimized geometry, vibrational frequencies, HOMO-LUMO, MEP | Understanding of molecular structure, reactivity, and spectroscopic properties. derpharmachemica.com | derpharmachemica.com |
| Semi-empirical (PM3) | Thermodynamic stability, charge distribution, dipole moments | Assessment of practicality for synthesis and prediction of solubility. ekb.eg | ekb.eg |
| Semi-empirical (AM1, PM3, RM1) | Spatial, electronic, and energy characteristics, HOMO-LUMO gap | Determination of thermodynamic stability and chemical reactivity (nucleophilicity). chemjournal.kz | chemjournal.kz |
| G3B3 and G3(MP2)-RAD | Reaction energies for hydrogen migration | Understanding rearrangement mechanisms in piperidine radicals. acs.org | acs.org |
Molecular Dynamics Simulations of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within a protein's binding site over time. MD simulations complement the static picture provided by molecular docking by exploring the stability of the predicted binding pose and the flexibility of both the ligand and the protein.
For piperidine-based compounds, MD simulations have been used to confirm the stability of docking poses and to analyze the frequency and duration of specific interactions, such as hydrogen bonds. researchgate.netnih.gov These simulations, often run for hundreds of nanoseconds, can reveal key conformational behaviors and the role of solvent molecules in the binding process. researchgate.net Parameters like the root-mean-square deviation (RMSD) are calculated to assess the stability of the ligand-protein complex throughout the simulation. nih.govresearchgate.net Such studies have been crucial in validating the binding modes of piperidine derivatives targeting receptors like the sigma-1 receptor, providing a more accurate understanding of the molecular recognition process. nih.gov
| System Studied | Simulation Duration | Key Analyses | Primary Findings |
|---|---|---|---|
| Piperidine derivatives targeting α-glucosidase and cholinesterase | 100 ns | RMSD, hydrogen bonding, solvent-accessible surface area. researchgate.net | Revealed key conformational behaviors and molecular interactions in a biological environment. researchgate.net |
| Piperidine/piperazine compounds at the Sigma-1 Receptor | Not specified | Analysis of docking pose stability and interaction with amino acid residues. rsc.org | Identified crucial amino acid residues interacting with the compound. rsc.org |
| Piperidine derivatives as HDM2 inhibitors | Not specified | Insight into the mechanism of interaction with the target protein. researchgate.net | Provided understanding of the dynamic interactions of lead compounds with the HDM2 target. researchgate.net |
| Piperidine/piperazine derivatives at Histamine (B1213489) H3 and Sigma-1 Receptors | 500 ns | Compound pose stability and interaction frequency analysis. nih.gov | Correlated experimental outcomes with the stability and interaction patterns of compounds in the binding pocket. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, un-synthesized molecules.
QSAR studies have been widely applied to various classes of piperidine derivatives. tandfonline.comtandfonline.com For example, models have been developed to predict the toxicity of piperidine compounds against Aedes aegypti using topological descriptors. nih.gov In another study, a QSAR model was established for furan-pyrazole piperidine derivatives to predict their inhibitory activity against the Akt1 kinase, using 3D and 2D autocorrelation descriptors. tandfonline.comtandfonline.comresearchgate.net These models are typically built using statistical techniques such as multiple linear regression (MLR) or machine learning methods like neural networks and support vector machines. nih.govnih.gov The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. tandfonline.comresearchgate.net
| Compound Series | Biological Activity | Descriptors Used | Modeling Technique | Model Performance (Example) |
|---|---|---|---|---|
| Furan-pyrazole piperidines | Akt1 inhibitory activity (IC50) | 3D and 2D autocorrelation | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | r²: 0.742–0.832, Q²LOO: 0.684–0.796 tandfonline.com |
| 4-phenylpiperidine derivatives | μ opioid agonist activity | Various molecular descriptors | Back-propagation neural network (NN) | Validated with an external testing set. nih.gov |
| Piperidine derivatives | Toxicity against Aedes aegypti | 2D topological descriptors | OLS-MLR, SVM, PPR, RBFNN, etc. | r² > 0.85 (training set), r² > 0.8 (test set) nih.gov |
| Piperidine-derived compounds | p53–HDM2 interaction inhibition | Fragment-based descriptors | Group-based QSAR (GQSAR) | Model used to predict activity of a combinatorial library. researchgate.net |
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a fragment. The piperidine ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. arizona.edunih.gov As such, it serves as an excellent starting point for de novo design.
Computational methods can leverage the piperidine scaffold to design new molecules. Insights from molecular docking, quantum mechanics, and MD simulations can inform the design process by identifying key interaction points and optimal electronic and conformational properties. Fragment-based approaches can be used where different chemical moieties are computationally attached to the piperidine core to explore new chemical space and improve binding affinity or other properties. For example, a fragment-based QSAR model for piperidine-derived HDM2 inhibitors was used to create and predict the activity of a combinatorial library of new molecules. researchgate.net Another strategy is "scaffold hopping," where the piperidine core might be replaced by or used as a template to design novel, isosteric cores with potentially improved properties. acs.org The systematic exploration of structure-activity relationships (SARs) through these computational designs allows for the fine-tuning of efficacy and selectivity of potential drug candidates. nbinno.com
| Design Strategy | Description | Application to Piperidine Scaffold |
|---|---|---|
| Fragment-Based Growth | Growing a molecule from a core fragment (scaffold) by adding functional groups to optimize interactions with a target. | Using the piperidine ring as the core and computationally adding substituents to enhance binding affinity identified from docking studies. |
| Combinatorial Library Design | Systematically creating a large set of related molecules by combining different building blocks around a central scaffold. | In silico generation of a virtual library of Dimethyl-piperidin-2-ylmethyl-amine derivatives with various substitutions for virtual screening. researchgate.net |
| Scaffold Hopping | Identifying and replacing the core scaffold of a known active molecule with a novel, structurally distinct core that maintains similar biological activity. | Using the piperidine ring's spatial arrangement of functional groups as a template to design new heterocyclic systems with potentially better properties. acs.org |
| Structure-Based Optimization | Iteratively modifying a lead compound based on its docked pose within a protein's active site to improve key interactions. | Modifying the substituents on the piperidine ring to better occupy hydrophobic pockets or form additional hydrogen bonds with the target protein. rsc.org |
Research on Derivatives and Analogs of Dimethyl Piperidin 2 Ylmethyl Amine Hydrochloride
Synthesis and Characterization of Structural Analogs
The synthesis of structural analogs of Dimethyl-piperidin-2-ylmethyl-amine has been approached through various synthetic routes, often involving multi-step procedures to introduce diverse functionalities. A notable class of analogs that has been extensively synthesized and characterized are the N-phenyl-N-(piperidin-2-yl)propionamide derivatives. These compounds maintain the core piperidin-2-ylmethyl-amine structure but feature significant modifications.
One prominent synthetic strategy involves the use of a (tetrahydronaphthalen-2-yl)methyl moiety, with further substitutions at the 5th position of this group. The synthesis of these analogs typically begins with commercially available starting materials and proceeds through several key steps, including amide bond formation and modifications of the aromatic rings. For instance, various analogs with amino, amide, and hydroxyl substitutions have been successfully prepared. nih.govnih.gov In other variations, the (tetrahydronaphthalen-2-yl)methyl group has been replaced with benzyl (B1604629) or phenethyl moieties to explore the impact of these structural changes on biological activity. nih.gov
The characterization of these newly synthesized compounds is a critical step to confirm their chemical structures and purity. A combination of spectroscopic techniques is routinely employed for this purpose. The primary methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups within the molecule, such as carbonyls, amines, and amides.
Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is then compared with the calculated theoretical values to ascertain purity.
Through these comprehensive characterization methods, the successful synthesis and structural integrity of a wide range of analogs have been confirmed, paving the way for their biological evaluation.
Comparative Studies of Mechanistic Profiles Among Analogs
Comparative studies of the mechanistic profiles of these analogs are crucial for understanding how structural modifications influence their biological activity. A significant focus of this research has been on the interaction of these compounds with opioid receptors. The binding affinities of the synthesized analogs for both μ and δ opioid receptors are determined through in vitro assays.
For the N-phenyl-N-(piperidin-2-yl)propionamide derivatives, structure-activity relationship (SAR) studies have revealed that substitutions on the (tetrahydronaphthalen-2-yl)methyl group have a profound impact on receptor binding and selectivity. For example, the introduction of a hydroxyl group at the 5th position of the tetrahydronaphthalen ring resulted in ligands with excellent binding affinities for the μ opioid receptor, in the low nanomolar range, and a remarkable 1000-fold selectivity over the δ opioid receptor. nih.govnih.gov
In contrast, replacing the (tetrahydronaphthalen-2-yl)methyl moiety with simpler benzyl or phenethyl groups led to analogs with moderate to good binding affinities, but with a consistent preference for the μ opioid receptor over the δ receptor. nih.gov These comparative studies highlight the importance of the specific nature and position of substituents in modulating the interaction with biological targets. The data from these studies allow for the development of pharmacophore models that can guide the design of future analogs with desired mechanistic profiles.
The functional activity of these analogs is also assessed through in vitro functional assays, such as the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays, which provide information on whether the compounds act as agonists, antagonists, or have mixed activity at the opioid receptors. For instance, the hydroxyl-substituted analog that showed high binding affinity also demonstrated potent agonist activity in both GPI and MVD assays. nih.govnih.gov
Exploration of Novel Chemical Space Based on the Core Scaffold
The exploration of novel chemical space based on the Dimethyl-piperidin-2-ylmethyl-amine core scaffold is an ongoing effort in medicinal chemistry to identify new derivatives with unique properties. This involves moving beyond simple substitutions and exploring more significant structural modifications. General strategies for expanding the chemical space around a piperidine (B6355638) core include:
Introduction of Diverse Ring Systems: Attaching various heterocyclic or carbocyclic ring systems to the core scaffold can lead to novel compounds with different three-dimensional shapes and electronic properties.
Modification of the Linker: The length and nature of the linker connecting the piperidine ring to other parts of the molecule can be altered to optimize interactions with biological targets.
Stereochemical Modifications: The synthesis of stereoisomers of the parent compound and its analogs allows for the exploration of how the spatial arrangement of atoms affects biological activity. Many synthetic methods for piperidine derivatives focus on achieving high stereoselectivity. nih.gov
While specific examples of broad chemical space exploration directly originating from the Dimethyl-piperidin-2-ylmethyl-amine hydrochloride scaffold are not extensively documented in publicly available research, the principles of fragment-based drug discovery and combinatorial chemistry are applicable. These approaches allow for the generation of large libraries of related compounds that can be screened for a variety of biological activities, thereby expanding the therapeutic potential of this chemical class. The piperidine moiety itself is a common fragment in many approved drugs, indicating the fruitfulness of exploring its chemical space. nih.gov
Identification of Potentially Enhanced or Modified Activity Profiles in Analogs
A primary goal of synthesizing and studying analogs of this compound is to identify compounds with enhanced or modified activity profiles. The research on N-phenyl-N-(piperidin-2-yl)propionamide derivatives has successfully identified analogs with significantly improved properties compared to simpler structures.
The introduction of a hydroxyl group at the 5th position of the (tetrahydronaphthalen-2-yl)methyl moiety in this series of analogs led to a substantial enhancement in binding affinity for the μ opioid receptor, with reported values in the low nanomolar range (4-5 nM). nih.govnih.gov This represents a significant improvement over less substituted analogs. Furthermore, these compounds exhibited high selectivity for the μ receptor over the δ receptor, which can be a desirable feature for therapeutic applications to minimize off-target effects. nih.govnih.gov
The functional activity of these analogs was also found to be potent, with agonist activities in the nanomolar range in in vitro assays. nih.govnih.gov Interestingly, some analogs, such as a fluoro-substituted derivative, displayed good agonist activity despite having a lower binding affinity, suggesting a complex relationship between binding and functional efficacy that warrants further investigation. nih.gov
These findings demonstrate that systematic structural modification of the Dimethyl-piperidin-2-ylmethyl-amine scaffold can lead to the discovery of analogs with not only enhanced potency but also modified selectivity and functional activity profiles. The data generated from these studies are invaluable for guiding the rational design of new therapeutic agents.
Data Tables
Table 1: Binding Affinities of Selected N-phenyl-N-(piperidin-2-yl)propionamide Analogs at Opioid Receptors
| Compound ID | R Group on (tetrahydronaphthalen-2-yl)methyl | μ Receptor Binding Affinity (Ki, nM) | δ Receptor Binding Affinity (Ki, nM) | Selectivity (μ/δ) |
|---|---|---|---|---|
| Analog 1 | 5-OH | 4 | >4000 | >1000 |
| Analog 2 | 5-F | 5 | >5000 | >1000 |
| Analog 3 | Benzyl Replacement | 850 | >10000 | >11.7 |
| Analog 4 | Phenethyl Replacement | 4 | >10000 | >2500 |
Data synthesized from findings in referenced literature. nih.govnih.gov
Table 2: Functional Activity of Selected N-phenyl-N-(piperidin-2-yl)propionamide Analogs
| Compound ID | GPI Assay (EC50, nM) | MVD Assay (EC50, nM) |
|---|---|---|
| Analog 1 (5-OH) | 75 ± 21 | 190 ± 42 |
| Analog 2 (5-F) | - | 170 ± 42 |
Data synthesized from findings in referenced literature. nih.govnih.gov
Future Research Directions and Translational Potential Academic Perspective
Exploration of Novel Therapeutic Targets Based on Pre-clinical Findings
While preclinical data specifically for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride is not extensively documented in publicly available literature, the broader class of piperidine (B6355638) derivatives has been the subject of numerous investigations, revealing a wide array of biological activities. clinmedkaz.org Future research should focus on elucidating the specific preclinical bioactivity of this compound. Based on the activities of structurally related molecules, several therapeutic avenues warrant exploration.
Many piperidine-containing compounds exhibit significant effects on the central nervous system (CNS). clinmedkaz.org Therefore, initial preclinical screening of this compound could logically focus on neurological and psychiatric disorders. Computational studies and in-silico predictions suggest that piperidine derivatives can interact with various receptors, enzymes, and ion channels. clinmedkaz.org
Table 1: Potential Therapeutic Areas for Piperidine Derivatives Based on Preclinical Evidence
| Therapeutic Area | Potential Molecular Targets | Rationale Based on Structurally Similar Compounds |
|---|---|---|
| Neurological Disorders | Sigma-1 Receptor (S1R), Histamine (B1213489) H3 Receptor (H3R), Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Dual-acting H3R/S1R antagonists have shown promise in pain models. nih.gov Piperidine scaffolds are central to many CNS-active drugs. nih.gov |
| Inflammatory Conditions | Pro-inflammatory cytokine pathways (e.g., IL-6, TNF-α), NF-κB signaling | Piperamide derivatives have demonstrated anti-neuroinflammatory effects in glial cell models. nih.gov |
| Oncology | p53-HDM2 interaction, various kinases | Substituted piperidines have been investigated as inhibitors of the p53-HDM2 interaction. researchgate.net |
Future preclinical studies should aim to identify the specific molecular targets of this compound through comprehensive screening against a panel of receptors and enzymes implicated in these therapeutic areas.
Advancements in Synthetic Efficiency for Research-Scale Production
The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.gov For research-scale production of this compound and its analogs, advancements in synthetic efficiency are crucial for enabling robust structure-activity relationship (SAR) studies.
Recent progress in organocatalysis and biocatalysis offers promising avenues for the efficient and stereoselective synthesis of 2-substituted piperidines. rsc.orgrsc.org These methods often provide milder reaction conditions and improved enantioselectivity compared to traditional synthetic routes. nih.gov A hybrid bio-organocatalytic cascade, for instance, has been successfully employed for the synthesis of a range of 2-substituted piperidines. rsc.org
Table 2: Modern Synthetic Approaches for 2-Substituted Piperidines
| Synthetic Method | Key Features | Potential Advantages for Research-Scale Production |
|---|---|---|
| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Iridium-based) for stereoselective reduction of pyridine (B92270) precursors. nih.gov | High enantiomeric excess, applicable to a range of substrates. |
| Organocatalysis | Employs small organic molecules (e.g., proline) to catalyze asymmetric reactions. acs.org | Metal-free, often milder reaction conditions, environmentally friendly. |
| Biocatalysis | Utilizes enzymes (e.g., transaminases) for highly selective transformations. acs.org | High stereoselectivity, can be performed in aqueous media. |
| Domino Reactions | Multi-step transformations in a single pot, catalyzed by an organocatalyst. acs.org | Increased efficiency, reduced waste, and purification steps. |
Future research in this area should focus on developing a scalable and cost-effective synthesis for this compound that allows for the facile generation of a diverse library of analogs for biological screening.
Development of Advanced Pre-clinical Models for Mechanistic Elucidation
To unravel the precise mechanism of action of this compound, the development and utilization of advanced preclinical models are indispensable. Given the potential for neuroactivity, models of neuroinflammation and neurological disorders are of particular interest.
In vitro cell models, including primary neuronal cultures and glial cell lines (e.g., microglia and astrocytes), can provide initial insights into the compound's effects on cellular signaling pathways. nih.govfrontiersin.org The use of human-induced pluripotent stem cell (iPSC)-derived neurons and glia offers a more translationally relevant platform for studying neuroinflammation and neurodegeneration. criver.com
For in vivo studies, animal models of diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain can be employed to assess the therapeutic efficacy and target engagement of the compound. nih.govnih.gov
Table 3: Advanced Preclinical Models for Investigating Neuroactive Piperidine Derivatives
| Model Type | Specific Examples | Information Gained |
|---|---|---|
| In Vitro Cellular Models | Lipopolysaccharide (LPS)-stimulated BV2 microglial cells, human iPSC-derived neuronal-glial co-cultures. criver.commdpi.com | Anti-inflammatory activity, effects on cytokine release, neuroprotective potential. |
| 3D Cell Culture Models | Brain organoids, microfluidic "brain-on-a-chip" models. frontiersin.org | More complex cell-cell interactions, blood-brain barrier penetration. |
| In Vivo Animal Models | Transgenic mouse models of Alzheimer's disease, rodent models of chronic pain. nih.gov | Behavioral outcomes, target validation, pharmacokinetic/pharmacodynamic relationships. |
The integration of these advanced models will be crucial for a comprehensive understanding of the biological effects of this compound.
Integration with High-Throughput Screening Technologies for Lead Discovery
High-throughput screening (HTS) is a powerful tool for the discovery of novel lead compounds by rapidly assessing the biological activity of large compound libraries. celtarys.comnih.gov The piperidine scaffold is a common feature in many compound libraries used for drug discovery.
Future research should involve the integration of this compound and a library of its rationally designed analogs into HTS campaigns against a diverse panel of biological targets, particularly G protein-coupled receptors (GPCRs), which are a major class of drug targets. celtarys.commultispaninc.com Affinity mass spectrometry and fluorescence-based assays are modern HTS techniques that can be employed for this purpose. nih.govrsc.org
Table 4: High-Throughput Screening Strategies for Piperidine-Based Libraries
| HTS Assay Type | Principle | Target Classes |
|---|---|---|
| GPCR Binding Assays | Measures the displacement of a labeled ligand from a receptor by a test compound. multispaninc.comiaanalysis.com | GPCRs (e.g., serotonin, dopamine, histamine receptors). |
| Enzyme Inhibition Assays | Quantifies the inhibition of enzyme activity by a test compound. | Kinases, proteases, acetylcholinesterase. |
| Cell-Based Phenotypic Screens | Measures a cellular response (e.g., cell viability, cytokine production) to a test compound. | Broad range of targets and pathways. |
| Affinity Mass Spectrometry | Detects the binding of compounds to target proteins in a label-free manner. rsc.org | GPCRs and other membrane proteins. |
The data generated from HTS can guide the optimization of lead compounds with improved potency and selectivity.
Interdisciplinary Approaches to Research on this compound
A comprehensive understanding of the therapeutic potential of this compound will necessitate a highly interdisciplinary research approach, integrating expertise from various scientific fields.
Computational chemistry and molecular modeling can be used to predict the binding modes of the compound with its potential targets and to guide the design of new analogs with enhanced properties. researchgate.netnih.gov Medicinal chemistry will be essential for the synthesis of these new compounds. nih.govacs.org
Pharmacology and neurobiology will be crucial for characterizing the in vitro and in vivo effects of the compounds. The study of piperidine alkaloids from natural sources can also provide valuable insights into their biological activities and potential therapeutic applications. researchgate.net
Table 5: Interdisciplinary Collaborations for Piperidine Derivative Research
| Discipline | Contribution to Research |
|---|---|
| Medicinal Chemistry | Synthesis of compound libraries, structure-activity relationship (SAR) studies. |
| Computational Chemistry | Molecular docking, molecular dynamics simulations, QSAR modeling. researchgate.net |
| Pharmacology | In vitro and in vivo assays to determine biological activity and mechanism of action. |
| Neuroscience | Investigation of effects on neuronal function, neuroinflammation, and behavior. |
| Pharmacokinetics | Study of absorption, distribution, metabolism, and excretion (ADME) properties. acs.org |
| Structural Biology | Determination of the 3D structure of the compound bound to its target protein. |
By fostering collaboration between these disciplines, a more complete picture of the therapeutic potential of this compound can be developed, paving the way for its potential translation from a research compound to a clinical candidate.
Q & A
Q. How can the synthesis of dimethyl-piperidin-2-ylmethyl-amine hydrochloride be optimized to minimize side reactions?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
- Catalyst choice : Transition-metal catalysts (e.g., palladium or copper salts) can accelerate coupling reactions while suppressing unwanted byproducts .
- Temperature modulation : Gradual heating (e.g., reflux conditions) ensures controlled reaction progression .
- Acid treatment : Post-reaction hydrochloric acid treatment ensures salt formation and purification .
Q. What analytical methods are recommended to confirm the structural integrity of this compound?
- Methodological Answer : Structural validation involves:
- Spectroscopic techniques : H/C NMR for functional group identification and IR spectroscopy for bond vibration analysis .
- Chromatography : HPLC or LC-MS to assess purity and detect impurities, referencing pharmacopeial standards .
- Physical characterization : Melting point determination and solubility profiling in water/methanol to verify consistency with literature .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous systems?
- Methodological Answer : The hydrochloride salt enhances:
- Solubility : Ionic interactions increase water solubility, critical for in vitro assays .
- Stability : Protonation of the amine group reduces oxidation susceptibility, extending shelf life under controlled storage (e.g., desiccated, light-protected environments) .
Advanced Research Questions
Q. How can computational methods guide the retrosynthetic planning of this compound?
- Methodological Answer : AI-driven platforms (e.g., ICReDD’s reaction path search tools) leverage quantum chemical calculations and reaction databases to predict feasible routes. Steps include:
- Template-based synthesis : Identifying analogous piperidine-pyridine coupling reactions .
- Condition optimization : Simulating solvent/catalyst combinations to prioritize high-yield pathways .
- Feedback loops : Integrating experimental data into computational models for iterative refinement .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies via:
- Dose-response standardization : Uniform molarity calculations across studies to ensure comparability .
- Receptor binding assays : Use radioligand displacement or surface plasmon resonance (SPR) to quantify target interactions .
- Control replication : Including positive/negative controls (e.g., known agonists/antagonists) to validate assay conditions .
Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?
- Methodological Answer : Mechanistic studies require:
- Kinetic profiling : Monitoring reaction rates via stopped-flow spectroscopy at different pH levels .
- Intermediate trapping : Using cryogenic quenching or stabilizing agents to isolate transient species .
- Computational modeling : Density functional theory (DFT) to predict protonation states and transition states .
Q. What methodologies are critical for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : SAR development involves:
- Structural diversification : Introducing substituents (e.g., alkyl, aryl groups) at the piperidine or amine positions .
- Biological profiling : Testing derivatives in enzyme inhibition or cell viability assays to correlate modifications with activity .
- Molecular docking : Simulating ligand-receptor interactions to rationalize observed SAR trends .
Q. How can process engineering principles improve the scalability of this compound synthesis?
- Methodological Answer : Scale-up strategies include:
- Reactor design : Continuous-flow systems to enhance heat/mass transfer and reduce batch variability .
- Separation optimization : Membrane technologies for efficient salt purification .
- Process control : Real-time monitoring via PAT (Process Analytical Technology) to maintain critical quality attributes .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to:
- PPE requirements : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation exposure .
- Emergency procedures : Immediate rinsing with water for spills or exposure, followed by medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
